molecular formula C9H18OSi B14505411 Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane CAS No. 63830-96-6

Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane

Cat. No.: B14505411
CAS No.: 63830-96-6
M. Wt: 170.32 g/mol
InChI Key: UXUKNYDWKUZSBO-UHFFFAOYSA-N
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Description

Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane is a unique organosilicon compound with the molecular formula C9H18OSi. It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic epoxide with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high throughput and consistency. Catalysts such as platinum or palladium may be used to enhance the reaction rate and selectivity. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane stands out due to its unique spirocyclic structure combined with a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound in various applications .

Properties

CAS No.

63830-96-6

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane

InChI

InChI=1S/C9H18OSi/c1-11(2,3)8-9(10-8)6-4-5-7-9/h8H,4-7H2,1-3H3

InChI Key

UXUKNYDWKUZSBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C2(O1)CCCC2

Origin of Product

United States

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